N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.
Scientific Research Applications
Polymer Science Applications : Mansoori et al. (2011) synthesized a novel aromatic diamine containing a pyridine ring and a 1,3,4-oxadiazole moiety, which was used to generate new aromatic polyamides with pendant 1,3,4-oxadiazole groups. These polyamides exhibited high solubility in common polar and aprotic solvents, enabling the casting of thin films from polymer solutions (Mansoori et al., 2011).
Antimicrobial and Antitubercular Activities : Nayak et al. (2016) studied the antitubercular activity of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. They found one derivative to be a promising lead molecule with significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Potential Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized new N-substituted derivatives of a compound including a 1,3,4-oxadiazole moiety for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (Rehman et al., 2018).
Chemical Reactivity and Molecular Docking Study : Al-Tamimi et al. (2018) reported the FT-IR spectral analysis, theoretical calculations, and molecular docking procedures of oxadiazole derivatives, including 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine. They concluded that these compounds have the potential to be developed as new anti-cancer drugs (Al-Tamimi et al., 2018).
Anticancer Evaluation : Ravinaik et al. (2021) synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Synthesis and Biological Screening for Antibacterial Activity : Rehman et al. (2016) synthesized N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives and evaluated their antibacterial activity against various bacterial strains. These compounds were found to be moderately good inhibitors of Gram-negative bacteria (Rehman et al., 2016).
Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, evaluating their insecticidal activities against diamondback moth. Some compounds exhibited good insecticidal activities (Qi et al., 2014).
Properties
Molecular Formula |
C14H9ClN4O2 |
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Molecular Weight |
300.7 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-6-2-1-5-10(11)13-18-19-14(21-13)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,17,19,20) |
InChI Key |
FEKNFJRGXOAZKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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